6-(4-fluorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-FLUOROPHENYL)-3-METHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by the fusion of a triazole ring and a thiadiazine ring, which imparts unique chemical and biological properties. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
The synthesis of 6-(4-FLUOROPHENYL)-3-METHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves several synthetic routes. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . Another efficient methodology is a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . These methods offer high yields and are scalable for industrial production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The major products formed from these reactions are functionalized triazolothiadiazine derivatives, which exhibit enhanced pharmacological properties .
Scientific Research Applications
6-(4-FLUOROPHENYL)-3-METHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it serves as a synthetic intermediate for the development of new biologically active entities . In biology and medicine, it has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent . Additionally, it has been studied for its enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors . In the industry, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-(4-FLUOROPHENYL)-3-METHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds with target receptors, leading to its bioactive profile . It acts as an enzyme inhibitor, disrupting the normal function of enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes .
Comparison with Similar Compounds
Compared to other similar compounds, 6-(4-FLUOROPHENYL)-3-METHYL-N-[2-(TRIFLUOROMETHYL)PHENYL]-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique fusion of triazole and thiadiazine rings. Similar compounds include 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines, 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines, and 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines . These compounds share similar structural features but differ in their pharmacological activities and applications .
Properties
Molecular Formula |
C19H15F4N5OS |
---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C19H15F4N5OS/c1-10-25-26-18-28(10)27-15(11-6-8-12(20)9-7-11)16(30-18)17(29)24-14-5-3-2-4-13(14)19(21,22)23/h2-9,15-16,27H,1H3,(H,24,29) |
InChI Key |
ZSLQUUICHVPGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.